molecular formula C10H20ClNO B2375395 (1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride CAS No. 2309432-99-1

(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride

Cat. No.: B2375395
CAS No.: 2309432-99-1
M. Wt: 205.73
InChI Key: HDVPEUZWVAZMHM-XXEQPJGYSA-N
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Description

(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[221]heptan-2-ol;hydrochloride is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the bicyclic core: This step involves the construction of the bicyclo[2.2.1]heptane framework through cyclization reactions.

    Introduction of functional groups: Functional groups such as the dimethylamino and hydroxyl groups are introduced through substitution reactions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: The compound can inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one
  • (1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-amine

Uniqueness

Compared to similar compounds, (1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[221]heptan-2-ol;hydrochloride is unique due to its specific functional groups and their spatial arrangement

Properties

IUPAC Name

(1R,2R,3R,4S)-3-[(dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-11(2)6-9-7-3-4-8(5-7)10(9)12;/h7-10,12H,3-6H2,1-2H3;1H/t7-,8+,9-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVPEUZWVAZMHM-XXEQPJGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1C2CCC(C2)C1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1[C@H]2CC[C@H](C2)[C@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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